molecular formula C15H21N3O18 B12644176 alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) CAS No. 63368-43-4

alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate)

Cat. No.: B12644176
CAS No.: 63368-43-4
M. Wt: 531.34 g/mol
InChI Key: PYWXNZCLLZXVGG-MNWYQOIMSA-N
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Description

Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate): is a complex organic compound derived from alpha-D-glucopyranose, a form of glucose This compound is characterized by the presence of three nitropropanoate groups attached to the 1, 2, and 6 positions of the glucopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) typically involves the esterification of alpha-D-glucopyranose with 3-nitropropanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The ester groups can be hydrolyzed by esterases, releasing the active components. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Alpha-D-Glucopyranose: The parent compound, which lacks the nitropropanoate groups.

    Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.

    Alpha-D-Glucopyranose, 1,2,3-tris(3-nitropropanoate): A similar compound with nitropropanoate groups at different positions.

Uniqueness: Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is unique due to the specific positioning of the nitropropanoate groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

63368-43-4

Molecular Formula

C15H21N3O18

Molecular Weight

531.34 g/mol

IUPAC Name

4-[(3S,4S,5R,6S)-5,6-bis(2-carboxy-1-nitroethyl)-3,4,5,6-tetrahydroxyoxan-2-yl]-4-hydroxy-3-nitrobutanoic acid

InChI

InChI=1S/C15H21N3O18/c19-7(20)1-4(16(30)31)10(25)12-11(26)13(27)14(28,5(17(32)33)2-8(21)22)15(29,36-12)6(18(34)35)3-9(23)24/h4-6,10-13,25-29H,1-3H2,(H,19,20)(H,21,22)(H,23,24)/t4?,5?,6?,10?,11-,12?,13+,14-,15+/m1/s1

InChI Key

PYWXNZCLLZXVGG-MNWYQOIMSA-N

Isomeric SMILES

C(C(C(C1[C@H]([C@@H]([C@@]([C@@](O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O

Canonical SMILES

C(C(C(C1C(C(C(C(O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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